molecular formula C9H9BrN2 B1608763 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole CAS No. 206535-83-3

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Cat. No. B1608763
M. Wt: 225.08 g/mol
InChI Key: UMIZQBIGMUWVTO-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (like melting point, boiling point, solubility, etc.) and its chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Antimicrobial Agents

Research has highlighted the potential of imidazole derivatives, including 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, as potent antimicrobial agents. A study by Narwal et al. (2012) synthesized various imidazole derivatives and found them effective against Candida albicans, showcasing their antimicrobial properties (Narwal et al., 2012).

Synthetic Methodologies

Hu Zhi-zhi (2009) focused on the synthesis and reaction mechanism of a related compound, 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, providing insights into the synthetic processes and optimization of conditions for producing these compounds (Hu Zhi-zhi, 2009).

Molecular Structure and Docking Studies

Jayashree et al. (2019) analyzed the molecular structure, Hirshfeld surface, and docking studies of a similar compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. Their research provides valuable insights into the stability, charge transfer, and potential biological interactions of these molecules (Jayashree et al., 2019).

Crystal Structure Analysis

Mohamed et al. (2013) conducted a study on the crystal structure of 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, providing insights into the molecular orientations and stacking behaviors in the crystalline state (Mohamed et al., 2013).

Reactivity and Spectroscopic Analysis

Thomas et al. (2018) reportedthe solvent-free synthesis of imidazole derivatives, including 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole and 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole. Their study included detailed spectroscopic characterization and reactivity analyses, highlighting the potential applications in various fields (Thomas et al., 2018).

Metal-Organic Frameworks (MOFs)

Zhu et al. (2015) and Zhang et al. (2013) explored the use of 2-(p-Bromophenyl)-Imidazole Dicarboxylate in constructing Metal-Organic Frameworks (MOFs). These studies demonstrate the potential of imidazole derivatives in developing novel MOF structures with unique properties and applications in material science (Zhu et al., 2015); (Zhang et al., 2013).

Photophysical Studies

Somasundaram et al. (2018) conducted structural and photophysical studies on imidazole-based molecules, including 2-(1-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, demonstrating their applications in the field of fluorescence and photochromic materials (Somasundaram et al., 2018).

Sensor Development

Yanpeng et al. (2019) synthesized compounds related to 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole for detecting metal ions. Their research shows the potential of these compounds in developing sensitive and selective sensors for metal ions like Fe3+ (Yanpeng et al., 2019).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions that it might undergo, or new applications for the compound in areas like medicine or materials science.


properties

IUPAC Name

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZQBIGMUWVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395630
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

CAS RN

206535-83-3
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Dutta, P Munshi - ACTA CRYSTALLOGRAPHICA A-FOUNDATION …, 2021 - scripts.iucr.org
Due to their vast applications in science and technology, the thermo-responsive materials have always been the forefront of the materials science. Usually, materials expand upon …
Number of citations: 2 scripts.iucr.org
SF Vasilevsky, MP Davydova, DN Tomilin… - 2014 - arkat-usa.org
The reaction of diarylketoacetylenes with ethylenediamine (EDA) leads to arylmethylketones and 2-substituted imidazoline derivatives. This transformation involves complete cleavage …
Number of citations: 3 www.arkat-usa.org
S Dutta, P Munshi - The Journal of Physical Chemistry C, 2020 - ACS Publications
Single-component purely organic molecular crystals exhibiting negative thermal expansion (NTE) are extremely rare. Systematic studies on bromophenyl-substituted dihydro-imidazole, …
Number of citations: 4 pubs.acs.org
S Azimi, MS Merza, F Ghasemi, HA Dhahi… - Sustainable Chemistry …, 2023 - Elsevier
The Severe Acute Respiratory Syndrome CoronaVirus 2 (SARS-CoV-2) is responsible for ongoing epidemics in humans and some other mammals and has been declared a public …
Number of citations: 6 www.sciencedirect.com
P Garg, S Chaudhary, MD Milton - The Journal of organic …, 2014 - ACS Publications
The synthesis of structurally diverse 2-aryl/heteroaryloxazolines from nitriles and aminoalcohols has been achieved under metal- and catalyst-free conditions in good to excellent yields. …
Number of citations: 43 pubs.acs.org
E Paliakov, T Elleboe, DW Boykin - Synthesis, 2007 - thieme-connect.com
An adaptation of the Fujioka method for the efficient synthesis of arylimidazolines from aryl aldehydes was used for the synthesis of aryltetrahydropyrimidines. tert-Butoxycarbonyl-…
Number of citations: 7 www.thieme-connect.com

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